molecular formula C16H14N2O2S B5563099 N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B5563099
M. Wt: 298.4 g/mol
InChI Key: QCIZVEVRDJBWFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide" often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. The process typically includes acylation, condensation, and cyclization reactions to introduce the benzothiazole moiety and the acetamide group into the molecule. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives illustrates a complex synthetic route involving reactions such as condensation and cyclization to achieve the target molecular structure (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of "N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide" is characterized by the presence of a benzothiazole core attached to an acetamide group, which is further substituted by a methylphenyl group. Structural analyses, such as NMR, IR, and Mass spectrometry, are crucial for confirming the chemical structure of such compounds. For example, compounds synthesized in related studies undergo extensive structural confirmation using 1H NMR, IR, and Mass spectra to ascertain their chemical identities (M. Incerti et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide" includes its ability to undergo various chemical reactions typical for acetamides and benzothiazoles, such as nucleophilic substitution, hydrolysis, and condensation reactions. These reactions are pivotal for the modification and derivatization of the compound to enhance its biological activity or solubility. Studies on similar compounds reveal insights into their chemical behavior and reactions under different conditions (L. Yurttaş et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of "N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide," are crucial for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups. The determination of pKa values, for instance, provides insights into the compound's acidity and, consequently, its solubility and protonation state in different environments (M. Duran & M. Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under various conditions, and susceptibility to hydrolysis, are determined by the functional groups present in the compound. Studies on similar compounds offer a glimpse into the chemical behavior of "N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide" and its potential interactions with biological targets or other chemical agents (P. Yu et al., 2014).

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-6-2-3-7-12(11)17-15(19)10-18-13-8-4-5-9-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIZVEVRDJBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

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